molecular formula C16H16N2O4 B5662260 N-(2-methoxybenzyl)-2-(2-nitrophenyl)acetamide

N-(2-methoxybenzyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5662260
M. Wt: 300.31 g/mol
InChI Key: LHVFIMKZGDDJEW-UHFFFAOYSA-N
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Description

"N-(2-methoxybenzyl)-2-(2-nitrophenyl)acetamide" is an organic compound that potentially involves functionalities like acetamide, nitro group, and methoxybenzyl group. Compounds like these are often studied for their unique physical and chemical properties and their potential applications in various fields like pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of compounds like "N-(2-methoxybenzyl)-2-(2-nitrophenyl)acetamide" typically involves multi-step organic reactions. For instance, the reductive carbonylation of nitrobenzene can be catalyzed by Pd(II)-complexes to form related compounds in a selective manner (Vavasori, Capponi, & Ronchin, 2023). This type of reaction highlights the importance of catalysts, solvents, and reaction conditions in directing the synthesis toward desired products.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their functional groups and the spatial arrangement of atoms. Techniques like X-ray crystallography, NMR, and IR spectroscopy are pivotal in elucidating structural details. For example, the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provided insights into intra- and intermolecular hydrogen bonding through NMR and X-ray crystallography (Romero & Margarita, 2008).

Chemical Reactions and Properties

The chemical behavior of "N-(2-methoxybenzyl)-2-(2-nitrophenyl)acetamide" would be influenced by its functional groups. For instance, the nitro group can undergo reduction to an amino group, while the acetamide linkage could be involved in hydrolysis reactions. The presence of the methoxybenzyl group might also impart unique reactivity, as seen in studies involving nitrobenzyl groups in photochemical reactions (Katritzky, Xu, Vakulenko, Wilcox, & Bley, 2003).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-15-9-5-3-7-13(15)11-17-16(19)10-12-6-2-4-8-14(12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVFIMKZGDDJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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